Lansoprazole-13C6

Description

BenchChem offers high-quality Lansoprazole-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lansoprazole-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

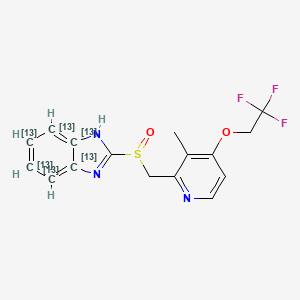

Structure

3D Structure

Properties

Molecular Formula |

C16H14F3N3O2S |

|---|---|

Molecular Weight |

375.32 g/mol |

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |

InChI Key |

MJIHNNLFOKEZEW-SDHHWPBBSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Lansoprazole-13C6 CAS number and molecular weight

Precision Isotopologue for Bioanalytical Quantitation

Executive Summary

This technical guide details the physicochemical properties, analytical applications, and handling protocols for Lansoprazole-13C6 , a stable isotope-labeled internal standard (IS). Designed for high-precision LC-MS/MS quantitation of Lansoprazole in complex biological matrices, this isotopologue mitigates matrix effects and ionization variability inherent in pharmacokinetic (PK) and toxicokinetic (TK) studies. Unlike deuterium-labeled analogs, the carbon-13 core offers superior isotopic stability and chromatographic co-elution with the analyte.

Part 1: Physicochemical Identity & Core Data

The following data constitutes the definitive identity of the reference material.

| Parameter | Technical Specification |

| Compound Name | Lansoprazole-13C6 |

| CAS Number | 1261394-42-6 |

| Molecular Weight | 375.32 g/mol (Unlabeled: 369.36 g/mol ) |

| Molecular Formula | C₁₀¹³C₆H₁₄F₃N₃O₂S |

| Isotopic Purity | ≥ 99 atom % ¹³C |

| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7,3a,7a-¹³C₆ |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.[1][2] |

| pKa | ~4.0 (Pyridinium), ~8.8 (Benzimidazole NH) |

| Appearance | White to off-white solid |

Structural Localization of Isotopes

The ¹³C labeling is localized within the benzimidazole ring . This placement is strategic:

-

Metabolic Stability: The benzimidazole core is resistant to rapid metabolic cleavage compared to the alkoxy side chain.

-

Fragmentation Logic: In MS/MS, the label remains distinct in specific fragment ions, allowing for interference-free Multiple Reaction Monitoring (MRM) transitions.

Part 2: Bioanalytical Application (LC-MS/MS)

The primary utility of Lansoprazole-13C6 is as an Internal Standard (IS) for normalizing signal variability caused by extraction efficiency and matrix effects in electrospray ionization (ESI).

Why ¹³C₆ over Deuterium (d₄)?

-

Chromatographic Fidelity: Deuterated compounds often exhibit a "deuterium isotope effect," eluting slightly earlier than the analyte. This separation can cause the IS to experience different matrix suppression than the analyte. ¹³C-labeled compounds are virtually identical in mass transport, ensuring perfect co-elution and accurate normalization.

-

Label Stability: Deuterium on exchangeable protons (e.g., -NH, -OH) can exchange with solvent protons (H/D exchange), altering the mass shift. The ¹³C carbon framework is non-exchangeable and permanent.

Validated Experimental Workflow

Objective: Quantification of Lansoprazole in Human Plasma (Range: 5.0 – 2000 ng/mL).

1. Stock Solution Preparation:

-

Solvent: Dissolve 1 mg Lansoprazole-13C6 in 1 mL DMSO to create a 1 mg/mL primary stock.

-

Storage: Aliquot and store at -80°C. Stable for >6 months.

-

Working IS Solution: Dilute to 100 ng/mL in 50% Methanol/Water immediately prior to use.

2. Sample Extraction (Protein Precipitation):

-

Step A: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

-

Step B: Add 20 µL of Working IS Solution (Lansoprazole-13C6). Vortex for 10 sec.

-

Step C: Add 200 µL of Acetonitrile (containing 0.1% Ammonium Hydroxide to maintain basicity).

-

Note: Lansoprazole is acid-labile. Neutral or basic extraction conditions prevent degradation to the sulfenamide rearrangement product.

-

-

Step D: Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

-

Step E: Transfer supernatant to LC vial.

3. LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

Ionization: ESI Positive Mode (+).

MRM Transition Logic

The fragmentation of Lansoprazole typically involves the cleavage of the sulfinyl bond.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| Lansoprazole | 370.1 [M+H]⁺ | 252.1 | Loss of Benzimidazole (Neutral) |

| Lansoprazole-13C6 | 376.1 [M+H]⁺ | 252.1 | Loss of Labeled Benzimidazole (Neutral) |

Critical Note: In the transition 376.1 → 252.1, the product ion (containing the pyridine/trifluoroethoxy moiety) is unlabeled . The mass shift (+6 Da) is lost with the neutral benzimidazole fragment. Alternative Transition: 376.1 → 125.1 (Labeled Benzimidazole cation). This transition retains the label and is useful for confirmation.

Part 3: Stability & Handling Protocols

Lansoprazole and its isotopologues exhibit significant acid lability . Improper handling will lead to degradation into the rearrangement product (Lansoprazole Sulfide or related benzimidazoles), compromising the assay.

Stability Protocol:

-

pH Control: All solvents and buffers must be maintained at pH ≥ 7.0. Avoid acidic mobile phases (e.g., 0.1% Formic Acid) for long column residence times.

-

Light Sensitivity: Store solid material and solutions in amber glass vials to prevent photodegradation.

-

Temperature:

-

Solid: -20°C (Long term).

-

Solution: 4°C (Autosampler, max 24 hours).

-

References

-

LGC Standards. (n.d.). Lansoprazole-13C6 Product Data Sheet. Retrieved from

-

Toronto Research Chemicals (TRC). (n.d.). Lansoprazole-13C6 Certificate of Analysis. Retrieved from

-

Nirogi, R., et al. (2015).[4] "Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma." Bentham Open. Retrieved from

-

PubChem. (2025).[6] Lansoprazole Compound Summary. National Library of Medicine. Retrieved from

-

Hilaris Publisher. (2015). Stereochemical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Retrieved from

Sources

- 1. Lansoprazole-13C6 | CAS 1261394-42-6 | LGC Standards [lgcstandards.com]

- 2. Lansoprazole - Wikipedia [en.wikipedia.org]

- 3. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Lansoprazole-13C6 vs. Native Lansoprazole in Bioanalytical Applications

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between Native Lansoprazole (the therapeutic agent) and Lansoprazole-13C6 (the stable isotope-labeled internal standard). While chemically identical in reactivity, their mass-spectrometric behaviors diverge significantly. This guide is designed for bioanalytical scientists optimizing LC-MS/MS assays for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies. It establishes why 13C-labeling offers superior matrix effect correction compared to deuterated analogs (e.g., Lansoprazole-d4) due to the absence of the chromatographic isotope effect.

Part 1: Physicochemical & Isotopic Distinction

The fundamental difference lies in the atomic composition of the benzimidazole moiety. Native Lansoprazole relies on natural abundance carbon (

Comparative Specifications

| Feature | Native Lansoprazole | Lansoprazole-13C6 (IS) |

| CAS Registry | 103577-45-3 | 1261394-42-6 (varies by label position) |

| Chemical Formula | ||

| Molecular Weight | ~369.36 g/mol | ~375.36 g/mol (+6 Da) |

| Monoisotopic Mass | 369.08 Da | 375.10 Da |

| Primary Application | Therapeutic (PPI) | Quantitative Internal Standard |

| Isotopic Purity | Natural Abundance (~1.1% | >99 atom % |

Structural Visualization

The following diagram highlights the structural logic. The

Caption: Structural comparison showing the localization of the 13C stable isotopes on the benzimidazole ring, preserving chemical structure while shifting mass.

Part 2: The Role of 13C6 in Bioanalysis (LC-MS/MS)

In high-sensitivity LC-MS/MS assays, the choice of Internal Standard (IS) dictates the accuracy of the data.

The "Co-Elution" Imperative

To correct for Matrix Effects (ion suppression or enhancement caused by phospholipids/salts in plasma), the IS must elute at the exact same time as the analyte.

-

Native Lansoprazole: Elutes at time

. -

Lansoprazole-13C6: Elutes at

(Identical). -

Lansoprazole-d4 (Deuterated): Often elutes slightly earlier (

).

Mechanism: 13C vs. Deuterium

Why choose 13C6 over the cheaper Deuterated (d4) version?

-

Deuterium Isotope Effect: C-D bonds are shorter and more stable than C-H bonds, slightly altering the lipophilicity and interaction with the C18 stationary phase. This can cause the deuterated IS to separate chromatographically from the native drug.[1] If the matrix suppression zone is narrow, the IS and analyte experience different ionization environments, leading to quantification errors.

-

Carbon-13 Stability:

C does not significantly alter bond length or lipophilicity. Therefore, Lansoprazole-13C6 co-elutes perfectly with the native drug, ensuring it experiences the exact same matrix suppression, providing a self-validating correction factor.

Part 3: Experimental Protocol (Validated LC-MS/MS Workflow)

This protocol describes a high-throughput method for quantifying Lansoprazole in human plasma using Lansoprazole-13C6.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

-

IS Addition: Add 20 µL of Lansoprazole-13C6 working solution (500 ng/mL in 50% Methanol).

-

Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

-

Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

-

Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).

-

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Positive Mode (

).

Mass Transitions (MRM)

The following transitions monitor the parent ion fragmenting to the benzimidazole cation.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Native Lansoprazole | 370.1 | 252.0 | 15 | 100 |

| Lansoprazole-13C6 | 376.1 | 258.0 | 15 | 100 |

> Note: The +6 Da shift is conserved in the product ion (252 vs 258), confirming the label is located on the benzimidazole fragment.

Part 4: Metabolic Stability & Pathway Logic

Understanding metabolism is crucial when designing the assay to ensure the IS does not interfere with metabolites (or vice versa).

Metabolic Pathways (CYP2C19 & CYP3A4)

Native Lansoprazole is extensively metabolized.[4][5] The 13C6 IS is used for quantification of the parent, but researchers must ensure the IS metabolites do not interfere with metabolite channels if simultaneous monitoring is required.

Caption: Metabolic fate of Native vs. 13C6 Lansoprazole. The IS undergoes parallel metabolism but remains mass-resolved (+6 Da) from native metabolites.

Why 13C6 is "Bio-Inert" in Analysis

While the IS is metabolized by enzymes in in vivo dosing, in an ex vivo analytical context (plasma sample), metabolic enzymes are inactive. However, if the IS were used in an in vivo tracer study, the 13C-C bond is highly stable and resistant to metabolic cleavage, unlike C-H bonds which can be rate-limiting (Kinetic Isotope Effect). 13C6 does not exhibit a significant Kinetic Isotope Effect, meaning its metabolic rate is identical to the native drug, making it an ideal tracer for flux studies if needed.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3883, Lansoprazole.[6] Retrieved from [Link]

-

Thorn, C. F., et al. (2021).[5] Lansoprazole Pathway, Pharmacokinetics.[4][5][7] ClinPGx. Retrieved from [Link]

Sources

- 1. ukisotope.com [ukisotope.com]

- 2. benthamopen.com [benthamopen.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Isotopic Purity Specifications for Lansoprazole-13C6: A Technical Guide

Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers Subject: Critical Quality Attributes (CQA) and Validation of Stable Isotope Labeled Internal Standards (SIL-IS)

Introduction: The Precision Paradox

In the high-stakes environment of regulated bioanalysis (PK/PD studies), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on a single, often overlooked variable: the quality of the Internal Standard (IS).

Lansoprazole-13C6 is the industry-standard SIL-IS for quantifying Lansoprazole in biological matrices. By introducing a stable +6 Da mass shift, it compensates for matrix effects, ionization suppression, and extraction variability. However, a common misconception is that "99% enrichment" guarantees data integrity. It does not.

This guide deconstructs the isotopic purity specifications required to prevent "Crosstalk" —the phenomenon where the Internal Standard contributes a false signal to the analyte channel, potentially invalidating Lower Limit of Quantification (LLOQ) data and failing FDA/EMA acceptance criteria.

The Physics of Purity: Atom % vs. Molecular Distribution

To set accurate specifications, one must distinguish between the enrichment of the atom and the purity of the molecule.

Atom % Enrichment

This refers to the probability that a specific carbon position contains a

-

Specification: Typically

atom % -

Reality: This is a synthesis input metric. It does not tell you how many unlabeled molecules exist in the final vial.

Isotopic Purity (The Critical Metric)

This describes the distribution of isotopologues in the final product. For Lansoprazole-13C6 (

-

The Danger Zone (

): If your IS contains even 0.5% of unlabeled Lansoprazole ( -

The Result: Artificial elevation of analyte concentration, causing linearity failure at the low end of the curve (LLOQ).

The Lansoprazole Case Study (Mass Shift Logic)

Lansoprazole (

-

Analyte Transition:

(Loss of benzimidazole moiety). -

IS Transition:

(Loss of labeled benzimidazole moiety).

Note: Because the label is lost in the neutral fragment, both the Analyte and the IS produce the same product ion (

Recommended Specifications

The following specifications are recommended for sourcing Lansoprazole-13C6 to ensure compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

| Parameter | Specification | Rationale |

| Chemical Purity | Prevents non-isotopic matrix interference and ensures accurate stoichiometry during spiking. | |

| Isotopic Purity (Overall) | Ensures the majority of the signal is in the | |

| Unlabeled Content ( | CRITICAL: Limits contribution to the analyte channel. Must be validated against the assay LLOQ. | |

| Isotopic Distribution | ||

| Appearance | White to Off-White Solid | Visual check for degradation (Lansoprazole is acid-labile and turns brown/purple upon degradation). |

| Storage | Lansoprazole is unstable in moisture and acidic environments. |

The "Crosstalk" Mechanism

The following diagram illustrates how an impure IS creates false data points (Ghost Signals).

Figure 1: Mechanism of Isotopic Crosstalk. The M+0 impurity bypasses the IS channel and registers directly as Analyte, inflating the calculated concentration.

Validation Protocol: The "Zero-Analyte" Test

Before using a new lot of Lansoprazole-13C6 in a regulated study, you must perform an IS Interference Test . This protocol validates that the IS purity is sufficient for your specific LLOQ.

Objective

To verify that the response of the IS (at working concentration) in the analyte channel is

Workflow Diagram

Figure 2: Step-by-step decision tree for validating Isotopic Purity before method deployment.

Step-by-Step Protocol

-

Preparation:

-

Sample A (Blank + IS): Extract blank plasma using your standard method, spiking only the Internal Standard at the intended study concentration.

-

Sample B (LLOQ): Extract an LLOQ standard containing only Lansoprazole (do not add IS).

-

-

LC-MS/MS Analysis:

-

Monitor the Analyte Transition (

).

-

-

Calculation:

-

Record the Peak Area of Sample A at the analyte retention time (

). -

Record the Peak Area of Sample B (

).

-

-

Acceptance Criteria:

-

The interference must be

of the LLOQ response. -

Pro-Tip: If the interference is

, you can often salvage the method by lowering the IS concentration, provided you maintain sufficient S/N ratio for the IS channel.

-

Storage and Handling Best Practices

Lansoprazole is chemically fragile. Even a highly pure isotope can degrade into interfering byproducts if mishandled.

-

pH Sensitivity: Lansoprazole degrades rapidly in acidic media. Ensure your reconstitution solvent is neutral or slightly basic (pH 7-8). Avoid using pure 0.1% Formic Acid as a direct solvent for stock preparation; use MeOH or DMSO first.

-

Light Sensitivity: Store in amber vials.

-

Temperature: Long-term storage at

or

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Song, M., et al. (2008).[1] Simultaneous determination of lansoprazole and its metabolites... in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Storage Stability of Lansoprazole-13C6: Powder vs. Solution

A Technical Guide for Bioanalytical & Pharmaceutical Scientists

Executive Summary

Lansoprazole-13C6 is a stable isotope-labeled internal standard (IS) critical for the accurate quantification of Lansoprazole in biological matrices via LC-MS/MS.[1] While the heavy isotope labeling (

Lansoprazole is a benzimidazole proton pump inhibitor (PPI) designed to be a "prodrug" that activates in acidic environments.[1] This specific chemical design feature—acid lability —is the primary driver of instability in the laboratory. This guide details the mechanistic causes of degradation and provides validated protocols for the storage of Lansoprazole-13C6 in both solid and liquid states.

Mechanisms of Instability

To preserve Lansoprazole-13C6, one must understand why it degrades. The molecule is susceptible to three primary stress vectors: acid hydrolysis, oxidation, and photolysis.[2]

The Acid-Catalyzed Rearrangement (Primary Risk)

The most critical instability pathway is the acid-catalyzed rearrangement. In the presence of protons (

-

Impact: In acidic solutions (pH < 6.0), the half-life (

) of Lansoprazole can be measured in minutes.[3] -

Relevance to 13C6: If your stock solution solvent becomes slightly acidic (e.g., absorption of atmospheric

into unbuffered methanol), your expensive IS will degrade into the active metabolite and other breakdown products (DP-1, DP-2).

Photodecomposition

Lansoprazole contains a sulfoxide moiety sensitive to UV-VIS radiation.[1] Exposure to light leads to the cleavage of the sulfoxide bond, forming sulfides and benzimidazolones.

-

Protocol: All handling must occur under yellow light or in amber glassware.

Oxidation

The thioether and sulfoxide groups are susceptible to further oxidation to sulfones (Lansoprazole sulfone), particularly in the presence of peroxides found in low-grade solvents.

Storage Protocols: Powder (Solid State)

In its solid form, Lansoprazole-13C6 is relatively stable if kept dry and dark.[1] The crystalline lattice provides a barrier to hydrolytic attack, provided moisture is excluded.

Recommended Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows thermodynamic degradation rates; standard for reference materials.[1] |

| Container | Amber Glass Vial | Blocks UV/VIS radiation (290–450 nm) to prevent photolysis.[1] |

| Closure | Teflon-lined Screw Cap | Prevents oxygen ingress and moisture absorption.[1] |

| Environment | Desiccator | Lansoprazole is hygroscopic.[1][4] Moisture uptake facilitates solid-state hydrolysis. |

Shelf Life: Under these conditions, Lansoprazole-13C6 powder remains stable for >2 years .[1]

Storage Protocols: Solution (Liquid State)

Solution storage presents the highest risk.[1] The choice of solvent, pH, and temperature is non-negotiable.

Solvent Selection

-

Methanol (MeOH): Excellent solubility.[1] High risk of acidification over time if unbuffered.

-

Acetonitrile (ACN): Good solubility.[1] Aprotic, reducing the risk of protonation compared to protic solvents, but still requires pH control.

-

Water: Avoid. Lansoprazole is practically insoluble in water and rapidly degrades in aqueous media unless pH is adjusted to > 8.5.[1]

The "Alkaline Lock" Technique

To stabilize stock solutions, you must "lock" the pH in the alkaline range.

-

Protocol: Add 0.1% to 1.0% Ammonium Hydroxide (

) or Triethylamine (TEA) to the organic solvent.[1] -

Effect: This neutralizes any trace acidity and prevents the protonation of the benzimidazole ring.

Comparative Stability Data (Synthesized)

| Solvent System | Storage Temp | Stability Estimate | Status |

| MeOH (Pure) | 25°C (RT) | < 24 Hours | Unsafe |

| MeOH (Pure) | -20°C | ~ 1 Month | Risky |

| MeOH + 1% | 4°C | 2 Weeks | Working Stock |

| MeOH + 1% | -80°C | > 6 Months | Long-Term Stock |

| Acidic Buffer (pH 4) | 25°C | < 30 Minutes | Rapid Degradation |

Visualizing the Instability

The following diagrams illustrate the degradation pathway and the decision logic for storage.

Acid-Catalyzed Degradation Pathway

Figure 1: The acid-catalyzed activation pathway that must be prevented during storage.[1]

Storage Decision Tree

Figure 2: Logic flow for selecting the correct storage environment.

Experimental Protocol: Preparation of Stable Stock Solution

Objective: Prepare a 1.0 mg/mL Lansoprazole-13C6 stock solution stable for >6 months.

Materials:

-

Lansoprazole-13C6 Powder (1 mg)[1]

-

Methanol (LC-MS Grade)[1]

-

Ammonium Hydroxide (

, 28-30%) -

Amber Volumetric Flask (1 mL)[1]

Procedure:

-

Preparation of Diluent: Prepare a solution of Methanol containing 1% (v/v)

. This alkaline shift is the critical stabilization step. -

Weighing: Weigh 1.0 mg of Lansoprazole-13C6 into the amber flask. Note: Do this quickly to minimize moisture uptake.[1]

-

Dissolution: Add approximately 0.8 mL of the Basic Methanol Diluent. Vortex gently until completely dissolved.

-

Make to Volume: Dilute to the mark with the Basic Methanol Diluent.

-

Aliquot: Immediately dispense 100 µL aliquots into amber polypropylene microcentrifuge tubes or amber glass HPLC vials.

-

Storage: Freeze aliquots at -80°C .

-

Usage: Thaw a single aliquot for daily use. Do not refreeze. Discard unused portion after 24 hours at 4°C.

References

-

BenchChem. (2025).[1][3] An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole.[1][3] Retrieved from

-

Spectrum Chemical. (2025).[5] Safety Data Sheet: Lansoprazole USP.[1] Retrieved from [1]

-

DiGiacinto, J. L., et al. (2000).[1] Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes.[1][6][7][8] Annals of Pharmacotherapy. Retrieved from

-

Kumar, V., et al. (2017).[1] Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments. Journal of Mass Spectrometry. Retrieved from

-

Cayman Chemical. (2025).[1] Lansoprazole Safety Data Sheet.[1][9] Retrieved from [1]

Sources

- 1. moehs.com [moehs.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Research Portal [researchworks.creighton.edu]

- 9. fishersci.com [fishersci.com]

Lansoprazole-13C6: Metabolic Pathway Tracking & Bioanalytical Applications

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Lansoprazole-13C6 is a stable isotope-labeled isotopologue of the proton pump inhibitor (PPI) Lansoprazole. It serves as a critical tool in modern drug development, specifically within DMPK (Drug Metabolism and Pharmacokinetics) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Unlike radiolabeled tracers (

-

Precise Quantitation: Acting as an Internal Standard (IS) to normalize matrix effects in LC-MS/MS.

-

Metabolic Pathway Elucidation: Tracking the "heavy" carbon signature to identify drug-derived metabolites (MetID) in complex biological matrices.

-

CYP2C19 Phenotyping: Serving as a specific probe substrate to assess enzymatic activity in vivo and in vitro.

Chemical & Physical Properties

Lansoprazole-13C6 incorporates six carbon-13 atoms, typically within the benzimidazole ring system. This stable scaffold ensures the isotopic label remains intact during primary metabolic biotransformations.

| Property | Data |

| Chemical Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-13C6 |

| Molecular Formula | |

| Unlabeled MW | 369.36 g/mol |

| Labeled MW | ~375.36 g/mol (+6.02 Da mass shift) |

| Isotopic Purity | Typically ≥ 99 atom % |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; slightly soluble in water |

| Key Metabolites | 5-Hydroxylansoprazole (CYP2C19), Lansoprazole Sulfone (CYP3A4) |

Metabolic Pathway Analysis

Lansoprazole undergoes extensive hepatic metabolism. The tracking of Lansoprazole-13C6 relies on the stability of the labeled benzimidazole ring. Because the label is not lost during hydroxylation or sulfone formation, the +6 Da mass shift is conserved in the metabolites, allowing for unambiguous identification.

Mechanistic Pathways

-

CYP2C19 Pathway (Major): Hydroxylation at the 5-position of the benzimidazole ring forms 5-Hydroxylansoprazole .

-

CYP3A4 Pathway (Minor): Oxidation of the sulfoxide group forms Lansoprazole Sulfone .

Pathway Visualization (DOT Diagram)

The following diagram illustrates the metabolic fate of Lansoprazole-13C6. The red nodes indicate metabolites that retain the

Figure 1: Metabolic pathway of Lansoprazole-13C6. The +6 Da mass shift is retained across primary and secondary metabolites.

Applications in Drug Development[5][6]

Internal Standard (IS) for Bioanalysis

In LC-MS/MS assays, matrix effects (ion suppression/enhancement) can compromise data accuracy. Lansoprazole-13C6 is the ideal IS because it co-elutes with the analyte but is mass-resolved.

-

Mechanism: It experiences the exact same ionization environment as the analyte.

-

Protocol: Spike plasma samples with a constant concentration of Lansoprazole-13C6 prior to extraction.

Metabolite Identification (MetID) "Tracking"

In "cold" (non-radioactive) tracer studies, Lansoprazole-13C6 aids in identifying drug-related components in urine or bile.

-

Mass Defect Filtering: Software searches for doublet peaks separated by exactly 6.02 Da (1:1 mixture of labeled/unlabeled drug).

-

Advantage: Distinguishes drug metabolites from endogenous interferences (e.g., lipids, peptides) which will not show the +6 shift.

CYP2C19 Phenotyping

Lansoprazole is a sensitive probe for CYP2C19 activity.

-

Application: Administering a microdose of Lansoprazole-13C6 allows researchers to measure the Metabolic Ratio (MR) :

-

Interpretation: A low ratio indicates a Poor Metabolizer (PM) phenotype, while a high ratio indicates an Extensive Metabolizer (EM).

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Lansoprazole in human plasma using Lansoprazole-13C6 as an Internal Standard.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Lansoprazole-13C6 working solution (e.g., 500 ng/mL in methanol).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match mobile phase strength).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Positive Mode (+).

-

MRM Transitions:

-

Lansoprazole (Analyte): m/z 370.1 → 252.0

-

Lansoprazole-13C6 (IS): m/z 376.1 → 258.0 (Shifted by +6 Da)

-

Workflow Diagram

Figure 2: Bioanalytical workflow for quantifying Lansoprazole using the 13C6 internal standard.

Data Interpretation & Troubleshooting

Isotope Effects

-

Deuterium vs. 13C: Unlike Deuterium (

H), Carbon-13 (

Cross-Talk (Interference)

-

Issue: If the unlabeled drug concentration is extremely high, the naturally occurring

C isotopes (M+1, M+2) of the unlabeled drug might contribute to the IS channel. -

Solution: The +6 Da shift of Lansoprazole-13C6 is sufficiently large to avoid overlap with the natural isotopic envelope of the unlabeled drug (M+1 is ~1.1%, M+2 is negligible relative to M+6).

References

-

BenchChem. (2025). Application Notes and Protocols for 13C Isotope Tracing in Drug Metabolism and Pharmacokinetics. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3883: Lansoprazole. Retrieved from

- Katsuki, H., et al. (1996). Genetic polymorphism of CYP2C19 and lansoprazole pharmacokinetics in Japanese subjects. European Journal of Clinical Pharmacology.

-

Cayman Chemical. (2024). Lansoprazole Sulfone Product Information. Retrieved from

-

Pearce, R. E., et al. (1996). Stereoselective metabolism of lansoprazole by human liver microsomes. Drug Metabolism and Disposition.[1][2]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Lansoprazole in Human Plasma via LC-MS/MS

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Lansoprazole in human plasma, utilizing Lansoprazole-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deutero-labeled standards (e.g., Lansoprazole-d4), which can suffer from deuterium-hydrogen exchange or chromatographic isotope effects, the 13C6 analog provides superior tracking of matrix effects and retention time stability. This guide focuses on the specific Multiple Reaction Monitoring (MRM) transitions derived from the fragmentation mechanics of the benzimidazole moiety, ensuring high specificity and sensitivity (LLOQ < 5 ng/mL).

Introduction & Scientific Rationale

The Analyte and Clinical Relevance

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat gastric acid-related disorders.[1] Accurate quantification is critical for bioequivalence (BE) studies and pharmacokinetic (PK) profiling. The molecule contains a benzimidazole ring connected to a pyridine ring via a methylsulfinyl linker.

Why Lansoprazole-13C6?

While many legacy methods use Omeprazole or Pantoprazole as analog internal standards, these fail to compensate adequately for matrix effects (ion suppression/enhancement) in complex plasma matrices. Deuterated standards (d4) are an improvement but can exhibit slightly different retention times than the analyte due to the kinetic isotope effect, potentially leading to integration errors if matrix suppression zones are narrow.

Lansoprazole-13C6 (typically labeled on the 6 carbons of the benzimidazole ring) co-elutes perfectly with the analyte and shares identical ionization properties, making it the gold standard for regulated bioanalysis.

Method Development: The "Why" Behind the Parameters

Ionization Source: ESI Positive Mode

Lansoprazole possesses basic nitrogen atoms in both the benzimidazole and pyridine rings. Positive Electrospray Ionization (ESI+) generates the protonated molecular ion

-

Precursor Ion: m/z 370.1

Fragmentation Mechanism & MRM Selection

To select the correct transitions, one must understand the Collision-Induced Dissociation (CID) pathway.

-

Primary Cleavage: The weakest bond is often the C-S bond or the S-C bond surrounding the sulfinyl group.

-

Major Fragment (m/z 252.0): This ion corresponds to the loss of the benzimidazole moiety (neutral loss of ~118 Da). The charge is retained on the pyridine-sulfinyl fragment.

-

Secondary Fragment (m/z 118.0): This represents the protonated benzimidazole ring itself.

The 13C6 Internal Standard Transition

Assumption: The standard commercial Lansoprazole-13C6 is labeled on the benzimidazole ring .

-

Precursor: m/z 376.1 (

Da). -

Quantifier Transition (376.1 → 252.0): Since the major fragment (m/z 252.0) is the pyridine portion (unlabeled), the product ion mass remains unchanged relative to the analyte. The selectivity comes from the precursor mass difference.

-

Qualifier Transition (376.1 → 124.0): The benzimidazole fragment retains the 13C6 label (

).

Master MRM Transition Table

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Lansoprazole | ESI + | 370.1 | 252.0 | 100 | 25 | 12-15 | Quantifier |

| Lansoprazole | ESI + | 370.1 | 118.0 | 100 | 25 | 25-30 | Qualifier |

| Lansoprazole-13C6 | ESI + | 376.1 | 252.0 | 100 | 25 | 12-15 | Quantifier |

| Lansoprazole-13C6 | ESI + | 376.1 | 124.0 | 100 | 25 | 25-30 | Qualifier |

*Note: Voltages are instrument-dependent (values typical for Sciex/Waters triple quads). Optimization is required.

Experimental Protocol

Reagents & Materials

-

Reference Standard: Lansoprazole (>99% purity).

-

Internal Standard: Lansoprazole-13C6 (Label: Benzimidazole ring).

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

Stock Solution Preparation

-

Stock A (Analyte): Dissolve Lansoprazole in MeOH to 1.0 mg/mL.

-

Stock B (IS): Dissolve Lansoprazole-13C6 in MeOH to 1.0 mg/mL.

-

Working IS Solution: Dilute Stock B with 50:50 ACN:Water to ~500 ng/mL.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput. If sensitivity <1 ng/mL is required, Liquid-Liquid Extraction (LLE) with TBME is recommended.

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution. Vortex gently.

-

Precipitation: Add 300 µL of cold Acetonitrile.

-

Vortex: Mix vigorously for 1 min to ensure complete protein precipitation.

-

Centrifuge: Spin at 10,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Acetate (aq).

-

Why? Injecting pure ACN can cause peak fronting. Diluting with aqueous buffer matches the initial mobile phase strength.

-

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5 with Acetic Acid).

-

Why? Ammonium acetate provides ionic strength for peak shape; acidic pH stabilizes Lansoprazole (which degrades in acid but is stable at pH 4.5-7 during short runs) and aids ESI+ protonation.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Gradient Program:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 0.5 | 10 | Load sample |

| 2.5 | 90 | Elute analyte |

| 3.5 | 90 | Wash column |

| 3.6 | 10 | Return to initial |

| 5.0 | 10 | Re-equilibration |

Visual Workflows

Bioanalytical Workflow

Caption: Step-by-step bioanalytical workflow for Lansoprazole quantification using protein precipitation.

Fragmentation Pathway Logic

Caption: ESI+ Fragmentation pathway of Lansoprazole. For 13C6-IS, Precursor is 376.1; Frag1 remains 252.0; Frag2 shifts to 124.0.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

-

Linearity:

over range 5 – 2000 ng/mL. -

Accuracy: ±15% (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Matrix Effect: Calculate Matrix Factor (MF). IS-normalized MF should be close to 1.0.

Troubleshooting Guide

-

Peak Tailing: Usually indicates secondary interactions with silanols. Ensure the mobile phase contains Ammonium Acetate (10mM) and verify pH is not > 7.0 (Lansoprazole is unstable in strong acid, but LC separation requires slightly acidic/neutral buffer).

-

Carryover: Lansoprazole is "sticky." Use a needle wash of 50:50 MeOH:ACN with 0.1% Formic Acid.

-

IS Interference: If you see a peak for Lansoprazole in the IS channel (or vice versa), check the isotopic purity of your 13C6 standard. >99% isotopic purity is required to prevent "cross-talk."

References

-

FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

-

Oliveira, C. H., et al. (2003). "Lansoprazole quantification in human plasma by liquid chromatography–electrospray tandem mass spectrometry."[4] Journal of Chromatography B, 783(2), 453-459.[4] Link

-

Song, M., et al. (2008). "Simultaneous determination of lansoprazole and its metabolites... in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1225-1229. Link

-

Shandilya, D. K., et al. (2017). "Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments."[5] Journal of Mass Spectrometry, 52(7), 459-471.[5] Link

Sources

- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Spiking of Lansoprazole-13C6 in Human Plasma for LC-MS/MS Bioanalysis

Topic: Protocol for Spiking Lansoprazole-13C6 in Human Plasma Content Type: Application Note & Detailed Protocol Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Specialists

Abstract & Scope

This application note details the protocol for the preparation, handling, and spiking of Lansoprazole-13C6 (Internal Standard, IS) into human plasma. Lansoprazole is a proton pump inhibitor (PPI) characterized by significant acid lability and photosensitivity . The use of a stable isotope-labeled internal standard (SIL-IS) such as Lansoprazole-13C6 is the gold standard for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS. However, improper handling of the IS can lead to degradation-induced variability, compromising assay accuracy. This guide prioritizes stability-indicating workflows to ensure the integrity of the IS trackability.

Pre-Analytical Critical Control Points (The "Why")

Before beginning the experimental workflow, the operator must understand the physicochemical vulnerabilities of the analyte to prevent "silent" errors where the IS degrades before extraction.

Acid Instability

Lansoprazole contains a sulfinyl group that rearranges rapidly in acidic environments (pH < 6.0) to form degradation products (e.g., lansoprazole sulfide, lansoprazole sulfone).[1]

-

Directive: All solvents and buffers coming into contact with the pure compound must be neutral or slightly alkaline (pH 7.0–9.0). Avoid unbuffered water or acidic organic solvents (like 0.1% Formic Acid in MeOH) during stock preparation.

Photosensitivity

Lansoprazole is sensitive to UV and visible light.

-

Directive: All procedures must be performed under monochromatic sodium light (yellow light) or in low-light conditions. All glassware must be amber-colored or wrapped in aluminum foil.

Solubility

Lansoprazole-13C6 is practically insoluble in water but soluble in Methanol (MeOH), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).

Materials & Reagents

| Component | Grade/Specification | Notes |

| Analyte | Lansoprazole-13C6 (SIL-IS) | Isotopic purity ≥ 99% atom % 13C. |

| Matrix | Human Plasma (K2EDTA or Heparin) | Free of hemolysis and lipemia. |

| Primary Solvent | Methanol (LC-MS Grade) | Alkalized: Add 0.1% Ammonium Hydroxide (NH₄OH) to stabilize. |

| Diluent | 50:50 ACN:Water (v/v) | Adjusted to pH 8.0 with Ammonium Bicarbonate (10mM). |

| Glassware | Class A Volumetric Flasks | Amber glass is mandatory. |

Solution Preparation Protocol

Master Stock Solution (1.0 mg/mL)

-

Solvent: Methanol + 0.1% NH₄OH (to ensure basicity).

-

Procedure:

-

Weigh 1.0 mg of Lansoprazole-13C6 into a 1.5 mL amber glass vial.

-

Add 1.0 mL of Alkalized Methanol.

-

Vortex for 30 seconds until fully dissolved.

-

Storage: -20°C or -80°C. Stability is typically 1-3 months if protected from light.

-

Working Internal Standard Solution (WIS)

The WIS is the solution physically spiked into the plasma samples. Its concentration depends on the expected analyte range, but a target of 50–100 ng/mL in the final matrix is common.

-

Target Concentration: 500 ng/mL (assuming a 1:10 dilution during spiking or extraction).

-

Diluent: 10 mM Ammonium Bicarbonate (pH 7.8) / Acetonitrile (80:20 v/v).[2][3]

-

Note: Using a high-water content buffer for the WIS prevents protein precipitation upon contact with plasma during the spiking step.

-

-

Preparation:

-

Thaw Master Stock (1.0 mg/mL) under yellow light.

-

Perform serial dilution to reach 500 ng/mL.

-

Critical: Keep this solution on an ice bath (4°C) during the spiking session to minimize thermal degradation.

-

Spiking Protocol (Step-by-Step)

There are two distinct spiking scenarios. Scenario A is for creating the calibration curve (spiking analyte). Scenario B is for spiking the IS into every sample (Blanks, Standards, QCs, Subjects). This section focuses on Scenario B .

Workflow Diagram: IS Spiking Logic

Figure 1: Logical flow for spiking Lansoprazole-13C6 into human plasma samples.

Detailed Procedure (Scenario B: Spiking IS into Samples)

-

Aliquot Plasma: Transfer 200 µL of human plasma (subject sample, blank, or standard) into a 2.0 mL amber microcentrifuge tube.

-

Add IS: Pipette 50 µL of the Working Internal Standard Solution (500 ng/mL) directly into the plasma.

-

Technique: Place the pipette tip just below the surface of the plasma to ensure complete delivery. Do not touch the walls of the tube.

-

-

Vortex: Cap the tube and vortex at medium speed for 10 seconds .

-

Purpose: Ensures homogeneity. The IS must bind to plasma proteins (Lansoprazole is ~97% protein-bound) to mimic the analyte's behavior during extraction.

-

-

Equilibration: Allow the samples to stand at ambient temperature (protected from light) for 2 to 5 minutes .

-

Scientific Rationale: This allows the 13C6-IS to equilibrate with the plasma proteins, ensuring that subsequent extraction steps (precipitation or LLE) remove the IS and the Analyte with identical efficiency.

-

-

Proceed to Extraction:

-

Option 1 (PPT): Add 600 µL of chilled Acetonitrile (containing 0.1% NH₄OH).

-

Option 2 (LLE): Add buffer (pH 8.0) followed by extraction solvent (e.g., Diethyl Ether).[4]

-

Quality Control & Validation Criteria

To ensure the spiking protocol is robust, monitor the IS Response Variability according to FDA/EMA guidelines.

Acceptance Criteria

-

IS Variation: The IS peak area in each sample should be within ±50% of the mean IS response of the Calibration Standards and QCs in the same run.

-

Retention Time: The retention time of Lansoprazole-13C6 must track the unlabeled Lansoprazole within ±0.05 minutes .

Troubleshooting Low IS Recovery

If IS response drops significantly, use the following decision tree:

Figure 2: Decision tree for investigating Internal Standard variability.

Scientific Rationale & Mechanism

Why 13C6?

Deuterated analogs (e.g., d3 or d4) are common, but 13C analogs are superior . Deuterium can sometimes exchange with solvent protons in acidic conditions, or exhibit a slight chromatographic separation from the parent compound (isotope effect), leading to different matrix suppression zones. Carbon-13 is non-exchangeable and co-elutes perfectly with the analyte, providing the highest level of correction for matrix effects [1].

The pH Factor

Lansoprazole degradation follows pseudo-first-order kinetics in acidic media. The half-life is less than 1 hour at pH 4.0 but >20 hours at pH 7.0 [2]. By buffering the spiking solution and the extraction solvent to pH > 7.5, we "freeze" the chemical state of the molecule, ensuring that the mass spectrometer measures the intact drug, not its degradation products (sulfide/sulfone).

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

DiGiacinto, J. L., et al. (2000).[5] Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. Annals of Pharmacotherapy. [Link]

-

Uno, T., et al. (2005). Determination of lansoprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

Application Notes and Protocols for the Extraction of Lansoprazole-13C6 from Biological Matrices

This comprehensive guide provides detailed methodologies for the extraction of Lansoprazole-13C6 from biological matrices, tailored for researchers, scientists, and drug development professionals. As a stable isotope-labeled internal standard, Lansoprazole-13C6 is critical for the accurate quantification of lansoprazole in pharmacokinetic and bioequivalence studies. The extraction methods detailed herein are designed to ensure high recovery, minimize matrix effects, and provide reproducible results for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The Critical Role of Lansoprazole-13C6 in Bioanalysis

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, an ideal internal standard (IS) is paramount. A stable isotope-labeled (SIL) internal standard, such as Lansoprazole-13C6, is the gold standard. It shares near-identical physicochemical properties with the analyte, lansoprazole. This ensures that it behaves similarly during sample preparation and ionization in the mass spectrometer, effectively compensating for variations in extraction recovery and matrix-induced signal suppression or enhancement. The mass difference allows for its distinct detection from the unlabeled drug, ensuring accurate quantification.

Selecting the Appropriate Extraction Strategy

The choice of extraction method from complex biological matrices like plasma, blood, or tissue is pivotal for developing a robust and reliable bioanalytical assay. The primary goals are to isolate the analyte and internal standard from interfering endogenous components, concentrate the sample, and transfer the analytes into a solvent compatible with the analytical instrumentation. The most prevalent and effective techniques for lansoprazole and its isotopic analogue are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Comparison of Extraction Methodologies for Lansoprazole

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal by organic solvent. | Partitioning of analyte between two immiscible liquid phases. | Selective retention of analyte on a solid sorbent and elution. |

| Primary Advantage | Simple, fast, and cost-effective. | High sample cleanup and concentration factor. | High selectivity, high recovery, and amenability to automation. |

| Primary Disadvantage | Less clean extracts, potential for significant matrix effects. | Labor-intensive, requires large volumes of organic solvents. | Higher cost per sample, requires method development. |

| Typical Recovery | >78%[1] | >74%[2] | >92%[3] |

| Application | High-throughput screening, early-stage discovery. | Assays requiring high sensitivity and low matrix effects. | Validated pharmacokinetic and clinical studies. |

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample preparation, making it suitable for high-throughput analysis. The principle involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. The supernatant, containing the analyte and internal standard, is then separated for analysis.

Causality Behind Experimental Choices:

-

Precipitating Agent: Acetonitrile is often preferred over methanol as it generally leads to more complete protein precipitation and a cleaner supernatant[4].

-

Sample to Solvent Ratio: A typical ratio of 1:3 or 1:4 (sample:solvent) is employed to ensure efficient protein removal.

Step-by-Step PPT Protocol:

-

Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

-

Add 20 µL of the Lansoprazole-13C6 internal standard working solution and vortex briefly.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins[1].

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique generally provides cleaner extracts than PPT and allows for sample concentration.

Causality Behind Experimental Choices:

-

Extraction Solvent: A mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) is effective for extracting lansoprazole from plasma[2][6]. This combination provides good polarity for analyte partitioning while maintaining immiscibility with the aqueous sample.

-

pH Adjustment: While not always necessary for lansoprazole, adjusting the pH of the aqueous phase can optimize the extraction of ionizable compounds. For lansoprazole, a slightly basic pH can enhance its partitioning into the organic phase.

Step-by-Step LLE Protocol:

-

To 500 µL of plasma in a glass tube, add 50 µL of Lansoprazole-13C6 internal standard working solution and vortex.

-

Add 2.5 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v)[6].

-

Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts and highest concentration factors. It involves passing the sample through a solid sorbent that retains the analyte and internal standard, while interferences are washed away. The retained analytes are then eluted with a small volume of a strong solvent.

Causality Behind Experimental Choices:

-

Sorbent Selection: For lansoprazole, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is commonly used[3]. These sorbents effectively retain lansoprazole from an aqueous matrix.

-

Wash and Elution Solvents: The wash step typically uses a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences without eluting the analyte. The elution step employs a strong organic solvent (e.g., methanol or acetonitrile) to desorb the analyte and IS from the sorbent[3].

Step-by-Step SPE Protocol:

-

Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water[3].

-

Sample Loading: To 250 µL of plasma, add 50 µL of the Lansoprazole-13C6 internal standard and 500 µL of a suitable buffer (e.g., 10 mM sodium dihydrogen orthophosphate)[3]. Vortex and load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% (v/v) methanol in water to remove polar impurities[3].

-

Drying: Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove residual water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube[3].

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Method Validation Considerations

A robust bioanalytical method requires thorough validation in accordance with regulatory guidelines. Key parameters to assess include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and IS from endogenous components in the matrix.

-

Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

-

Stability: The stability of the analyte and IS in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

The selection of an appropriate extraction method for Lansoprazole-13C6 from biological matrices is a critical step in the development of a reliable bioanalytical assay. While protein precipitation offers speed and simplicity, liquid-liquid and solid-phase extraction provide cleaner extracts and higher sensitivity. The detailed protocols and the rationale behind the experimental choices provided in this guide will enable researchers to implement effective and reproducible extraction strategies for the accurate quantification of lansoprazole in their studies.

References

-

Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, 816(1-2), 299-305. [Link]

-

Oliveira, C. H., Barrientos-Astigarraga, R. E., & Abib, E. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 794(2), 253-260. [Link]

-

Miura, M., Tada, H., & Suzuki, T. (2004). Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 389-395. [Link]

-

Kachave, R. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-14. [Link]

-

Zhong, G. P., Bi, H. C., Zhou, S. Y., Chen, X., & Huang, M. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 481-486. [Link]

-

Avgerinos, A., Karidas, T., Potsides, C., & Axarlis, S. (1998). Determination of lansoprazole in biological fluids and pharmaceutical dosage by HPLC. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 329-332. [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of the Chinese Chemical Society, 57(3B), 596-603. [Link]

-

Li, X., Zhang, Z., Wu, F., & Gu, J. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 481-486. [Link]

-

Avgerinos, A., Karidas, T., Potsides, C., & Axarlis, S. (1998). Determination of lansoprazole in biological fluids and pharmaceutical dosage by HPLC. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 329-332. [Link]

-

Phenomenex. (n.d.). Sample Preparation. [Link]

-

P, S., & G, N. (2021). Development And Validation Using Protein Precipitation Extraction For The Estimation of Dexlansoprazole In Spiked Human Plasma By Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

-

Janevski, A., Cvetkovska, A., & Stafilov, T. (2010). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Chemistry and Chemical Engineering, 29(1), 71-77. [Link]

-

Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 145-155. [Link]

-

Shah, G., Sanyal, M., & Shrivastav, P. S. (2011). Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. Journal of chromatographic science, 49(9), 675-683. [Link]

-

Kumar, A., & Singh, A. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamopen.com [benthamopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision CYP2C19 Phenotyping via LC-MS/MS using Lansoprazole-13C6

This Application Note and Protocol guide is designed for researchers and drug development professionals involved in pharmacogenomics and DMPK studies. It details the use of Lansoprazole-13C6 as a critical internal standard for the precise metabolic phenotyping of CYP2C19.

Abstract

Cytochrome P450 2C19 (CYP2C19) exhibits significant genetic polymorphism, influencing the efficacy of proton pump inhibitors (PPIs) and antiplatelet drugs like clopidogrel. Lansoprazole is a preferred in vivo probe for CYP2C19 phenotyping due to its specific metabolic pathway. However, accurate classification of phenotypes—ranging from Poor Metabolizers (PM) to Ultrarapid Metabolizers (UM)—requires rigorous quantification of the parent drug and its metabolites. This protocol establishes a high-sensitivity LC-MS/MS workflow utilizing Lansoprazole-13C6 as a stable isotope-labeled internal standard (SIL-IS). The use of Lansoprazole-13C6 eliminates ionization matrix effects and extraction variability, ensuring the Metabolic Ratio (MR) derived is a true reflection of enzymatic activity rather than analytical bias.

Scientific Background & Mechanism[1]

The Lansoprazole Probe

Lansoprazole is a racemic mixture metabolized primarily by two hepatic pathways:

-

CYP2C19: Hydroxylates the pyridine ring to form 5-hydroxy lansoprazole . This is the primary clearance pathway in Extensive Metabolizers (EM).

-

CYP3A4: Oxidizes the sulfinyl group to form lansoprazole sulfone . This pathway serves as a metabolic shunt when CYP2C19 is impaired.

The Metabolic Ratio (MR) of Lansoprazole to 5-hydroxy lansoprazole (L/5-OH) in plasma 3–4 hours post-dose is the definitive biomarker for CYP2C19 activity.

Why Lansoprazole-13C6?

In LC-MS/MS electrospray ionization (ESI), plasma phospholipids can cause unpredictable signal suppression or enhancement. Analog internal standards (e.g., Omeprazole or Pantoprazole) do not co-elute perfectly with Lansoprazole, leading to differential matrix effects.

-

Co-elution: Lansoprazole-13C6 elutes at the exact retention time as the analyte.

-

Ionization Normalization: It experiences the exact same suppression/enhancement environment as the analyte at every moment of the scan.

-

Mass Shift (+6 Da): The incorporation of six

atoms (typically on the benzimidazole or pyridine ring) provides a mass shift (m/z 370

Metabolic Pathway Visualization

Figure 1: Metabolic pathway of Lansoprazole. The ratio of Parent to 5-Hydroxy metabolite reflects CYP2C19 activity.

Experimental Protocol

Materials & Reagents[2]

-

Analyte Standards: Lansoprazole, 5-Hydroxy Lansoprazole, Lansoprazole Sulfone (>98% purity).

-

Internal Standard: Lansoprazole-13C6 (Chemical Purity >98%, Isotopic Enrichment >99%).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

Clinical Sampling Strategy

-

Dosing: Administer a single oral dose of Lansoprazole (30 mg) to the fasted subject.

-

Sampling: Collect venous blood (3 mL) into EDTA tubes at 3 hours or 4 hours post-dose.

-

Note: Single-point sampling at 3-4h correlates well with AUC for phenotyping.

-

-

Processing: Centrifuge at 2000 x g for 10 min at 4°C. Separate plasma and store at -80°C.

Sample Preparation (Protein Precipitation)

Rationale: Simple and rapid extraction minimizes analyte loss. The use of 13C6 IS compensates for the "dirtier" matrix compared to SPE.

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of subject plasma into a 96-well plate.

-

Spike IS: Add 20 µL of Lansoprazole-13C6 Working Solution (500 ng/mL in 50% MeOH).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a fresh plate containing 100 µL of Water (to dilute organic content for better peak shape).

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Total Run Time: 4.5 min.

-

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4][5]

-

Spray Voltage: 3500 V.

-

Source Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lansoprazole | 370.2 | 252.0 | 20 | 15 |

| Lansoprazole-13C6 (IS) | 376.2 | 258.0 | 20 | 15 |

| 5-OH Lansoprazole | 386.2 | 268.0 | 22 | 18 |

| Lansoprazole Sulfone | 386.2 | 252.0 | 22 | 20 |

Note: The +6 Da shift in the product ion (252 -> 258) confirms the stable isotope label is retained in the detected fragment, ensuring specificity.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for CYP2C19 phenotyping.

Data Analysis & Phenotype Classification[7]

Calculation

Calculate the concentration of Lansoprazole (

Metabolic Ratio (MR):

Phenotype Assignment

The MR values correlate with CYP2C19 genotype groups. While cutoffs can vary by population (Asian vs. Caucasian), the following ranges are generally accepted for a 3-hour post-dose sample:

| Phenotype | Genotype Example | Metabolic Ratio (MR) Range | Clinical Implication |

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | > 20.0 | High exposure; risk of toxicity; high efficacy for PPIs. |

| Intermediate Metabolizer (IM) | 1/2, 1/3 | 5.0 – 20.0 | Moderate clearance. |

| Extensive Metabolizer (EM) | 1/1 | 1.0 – 5.0 | Normal clearance. |

| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | < 1.0 | Rapid clearance; risk of therapeutic failure. |

Note: Data interpretation should always be contextualized with the specific population control data.

Method Validation Criteria (FDA/EMA Alignment)

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met:

-

Selectivity: No interfering peaks at the retention time of Lansoprazole or IS in blank plasma from 6 different sources.

-

Linearity:

over the range of 5.0 – 2000 ng/mL. -

Accuracy & Precision:

-

Intra-day and Inter-day CV% < 15% (20% at LLOQ).

-

Accuracy within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect (IS Normalized): The Matrix Factor (MF) for Lansoprazole normalized by Lansoprazole-13C6 should be close to 1.0 (range 0.85 – 1.15), indicating the IS effectively compensates for suppression.

References

-

Evaluation of Lansoprazole as a Probe for Assessing CYP2C19 Activity. Desta Z, et al.[6] (2002).[3] Demonstrates the validity of the Lansoprazole/5-OH ratio as a phenotypic marker.[6]

-

CPIC Guideline for CYP2C19 and Proton Pump Inhibitors. Lima JJ, et al. (2020). Provides the genetic basis for phenotype classification and clinical dosing recommendations.

-

Simultaneous Determination of Lansoprazole and Metabolites by LC-MS/MS. Song M, et al.[7][8] (2008).[8] Describes the base chromatographic conditions and MRM transitions adapted in this protocol.

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). The regulatory standard for validating the described LC-MS/MS method.

-

Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. Stokvis E, et al. (2005).[1][3] Reviews the mechanistic necessity of using 13C/2H labeled standards for matrix effect compensation.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma | MDPI [mdpi.com]

- 5. scirp.org [scirp.org]

- 6. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Lansoprazole-13C6 Internal Standard Concentration for Robust Bioanalytical LC-MS/MS Assays

Abstract

This application note provides a detailed, field-proven protocol for the systematic optimization of Lansoprazole-13C6, a stable isotope-labeled (SIL) internal standard (IS), for the quantitative analysis of lansoprazole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adherence to this protocol will ensure that the selected IS concentration provides consistent, reproducible, and accurate results, forming the foundation for a robust bioanalytical method that meets stringent global regulatory standards, including those set by the FDA and EMA.[1][2][3] We will explore the scientific rationale behind concentration selection, provide a step-by-step experimental workflow, and define clear acceptance criteria for identifying the optimal concentration.

Introduction: The Cornerstone of Quantitative Bioanalysis

In regulated bioanalysis, the internal standard is not merely a procedural addition but the cornerstone of assay reliability. Its primary function is to normalize and correct for variability that is inevitably introduced during the analytical workflow, from sample extraction and handling to chromatographic separation and mass spectrometric detection.[4][5][6] The use of a SIL internal standard, such as Lansoprazole-13C6, is considered the gold standard for LC-MS/MS assays.[1][2][7] Because a SIL IS is chemically identical to the analyte, it exhibits nearly identical behavior during extraction, chromatography, and ionization, making it the ideal tool to compensate for matrix effects and other sources of analytical variance.[7][8][9]

However, the selection of a SIL-IS does not by itself guarantee accuracy. The concentration at which the IS is employed is a critical parameter that must be empirically optimized. An inappropriate IS concentration can introduce analytical bias and variability:

-

Too Low: A weak IS signal can lead to poor integration precision, especially if ion suppression is present, compromising the accuracy of the analyte-to-IS ratio.

-

Too High: An excessive IS concentration can cause ion suppression of the analyte, lead to detector saturation, or introduce significant "crosstalk" (isotopic contribution from the IS to the analyte's mass channel), which biases results, particularly at the Lower Limit of Quantitation (LLOQ).[10]

This guide provides a logical framework to navigate these challenges and determine an optimal, validated concentration for Lansoprazole-13C6.

Foundational Principles & Regulatory Context

The objective of IS concentration optimization is to identify a level that yields a consistent and reproducible MS response across the entire calibration range of the analyte, without interfering with its measurement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, mandate the use of a suitable internal standard and require validation of its performance.[2][11][12] Key validation parameters, such as precision and accuracy, are directly impacted by the performance of the IS.[1][11] The response of the IS itself must be monitored during sample analysis to ensure it remains within established limits, flagging any samples where the IS response is anomalous.[7]

The experiment detailed herein is designed as a self-validating system to select a concentration that will ensure the IS reliably tracks the analyte from the LLOQ to the Upper Limit of Quantitation (ULOQ).

Materials & Pre-Experimental Preparations

Reagents and Materials

-

Lansoprazole Reference Standard (≥98% purity)

-

Lansoprazole-13C6 Internal Standard (≥98% purity, ≥99% isotopic enrichment)

-

Control Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA), sourced from at least six unique donors

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

LC-MS Grade Formic Acid or Ammonium Acetate

-

Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid)

Equipment

-

Tandem Mass Spectrometer (e.g., SCIEX API 4000 or equivalent)

-

HPLC or UPLC system

-

Analytical Column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

-

Calibrated Pipettes, Analytical Balance, Centrifuge

Preparation of Stock and Working Solutions

Protocol 1: Stock and Working Solution Preparation

-

Lansoprazole (Analyte) Stock (1.00 mg/mL): Accurately weigh ~10 mg of Lansoprazole reference standard. Dissolve in methanol to a final volume of 10.0 mL. This is the primary stock solution (S1).

-

Lansoprazole-13C6 (IS) Stock (1.00 mg/mL): Accurately weigh ~1 mg of Lansoprazole-13C6 standard. Dissolve in methanol to a final volume of 1.00 mL. This is the IS stock solution (IS-S1).

-

Lansoprazole Spiking Solutions: Prepare a series of working solutions by serially diluting the primary stock (S1) with 50:50 (v/v) Methanol:Water to create spiking solutions for the calibration curve and Quality Control (QC) samples. A typical calibration range for lansoprazole is 4.5 to 2800 ng/mL.[13]

-

IS Working Solutions for Optimization: From the IS stock (IS-S1), prepare four separate working solutions in 50:50 (v/v) Methanol:Water at the following concentrations:

-

IS-WS1: 2.0 µg/mL

-

IS-WS2: 10.0 µg/mL

-

IS-WS3: 20.0 µg/mL

-

IS-WS4: 50.0 µg/mL (Note: These working solutions are designed so that adding 50 µL to a 100 µL plasma sample will result in final IS concentrations of 100, 500, 1000, and 2500 ng/mL, respectively, after accounting for subsequent protein precipitation dilution).

-